molecular formula C6H5ClN2O B6265896 4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE CAS No. 933683-19-3

4-CHLORO-6-METHYLPYRIMIDINE-2-CARBALDEHYDE

Cat. No.: B6265896
CAS No.: 933683-19-3
M. Wt: 156.6
InChI Key:
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Description

4-Chloro-6-methylpyrimidine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. One common method includes the reaction of 6-methylpyrimidine-2-carbaldehyde with thionyl chloride (SOCl2) under reflux conditions to introduce the chloro group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Pharmaceuticals: In the development of potential therapeutic agents due to its ability to interact with biological targets.

    Agrochemicals: As a precursor for the synthesis of compounds with pesticidal or herbicidal activity.

    Dyestuffs: In the production of dyes and pigments for various industrial applications.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methylpyrimidine-2-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

CAS No.

933683-19-3

Molecular Formula

C6H5ClN2O

Molecular Weight

156.6

Purity

95

Origin of Product

United States

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